![molecular formula C19H20N4O2S B4956383 N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)
N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
Synthesis Analysis
The synthesis of similar urea derivatives often involves the reaction of thiadiazole compounds with various phenyl ureas. For instance, derivatives have been synthesized through reactions involving aroylazides and 2-amino-5-(3-pyridyl)-1,3,4-thiadiazoles or by cyclization of carboxylic acid groups with thiosemicarbazide in the presence of POCl₃ or PPA (Wang Yan-gang, 2008) (M. Noolvi et al., 2016).
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with single-crystal X-ray diffraction often used for structural characterization. These structures can feature intramolecular hydrogen bonds and planar configurations due to the urea scaffold in each molecule (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Chemical properties of thiadiazole ureas can include their ability to form dimers through intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions. These interactions contribute to the stability and reactivity of the compounds (Rong Wan et al., 2006).
Physical Properties Analysis
Physical properties such as crystal structure, hydrogen bonding patterns, and molecular conformations play significant roles in defining the solubility, stability, and overall behavior of these compounds in various solvents (Hong-Song Zhang et al., 2017).
Chemical Properties Analysis
The chemical properties of urea derivatives can include their reactivity towards other compounds, potential for forming stable crystal structures, and the presence of functional groups that can participate in further chemical reactions. These properties are critical for understanding the compound’s behavior in chemical syntheses and its interactions with biological systems (T. Kalinina et al., 2014).
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-16(13-8-5-4-6-9-13)17-22-23-19(26-17)21-18(24)20-14-10-7-11-15(12-14)25-2/h4-12,16H,3H2,1-2H3,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXHFUYKVGULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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